PNP Inhibition Potency: N-(9H-Purin-8-yl)acetamide vs. Peldesine (BCX-34)
N-(9H-Purin-8-yl)acetamide inhibits human erythrocyte purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 290,000 nM [1]. In contrast, the clinical-stage PNP inhibitor Peldesine (BCX-34) demonstrates substantially higher potency, with IC50 values of 36 nM (human), 5 nM (rat), and 32 nM (mouse) [2].
| Evidence Dimension | PNP inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1,330 nM; Ki = 290,000 nM |
| Comparator Or Baseline | Peldesine (BCX-34) IC50 = 36 nM (human) |
| Quantified Difference | Peldesine is 37-fold more potent (IC50 ratio) |
| Conditions | Human erythrocyte PNP; conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This quantitative gap clarifies that N-(9H-Purin-8-yl)acetamide is a low-potency tool compound for PNP mechanistic studies, not a high-affinity lead—guiding appropriate experimental application and preventing misprocurement for potent inhibition campaigns.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: Purine nucleoside phosphorylase IC50 1.33E+3 nM, Ki 2.90E+5 nM. View Source
- [2] BOC Sciences. Peldesine (BCX-34) Product Datasheet. IC50: 36 nM (human), 5 nM (rat), 32 nM (mouse). View Source
